molecular formula C10H17N3O4S B2848964 N-methyl-N-(3-methylbenzyl)guanidine sulfate CAS No. 1185479-32-6

N-methyl-N-(3-methylbenzyl)guanidine sulfate

Cat. No.: B2848964
CAS No.: 1185479-32-6
M. Wt: 275.32
InChI Key: LPEPZGOJWJMXDM-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylbenzyl)guanidine sulfate is a chemical compound with the molecular formula C10H17N3O4S It is a derivative of guanidine, a compound known for its strong basicity and ability to form stable complexes with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 3-methylbenzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methylbenzyl)guanidine sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in organic solvents, often with the addition of a base to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-(3-methylbenzyl)guanidine oxide, while substitution with an amine could produce N-methyl-N-(3-methylbenzyl)guanidine amine derivatives.

Scientific Research Applications

N-methyl-N-(3-methylbenzyl)guanidine sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. It can also be used in the development of biosensors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-methylguanidine: A simpler derivative of guanidine with similar basicity but lacking the benzyl group.

    N-benzylguanidine: Contains a benzyl group but lacks the methyl substitution on the nitrogen atom.

    N-methyl-N-phenylguanidine: Similar structure but with a phenyl group instead of a methylbenzyl group.

Uniqueness

N-methyl-N-(3-methylbenzyl)guanidine sulfate is unique due to the presence of both the methyl and 3-methylbenzyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-methyl-1-[(3-methylphenyl)methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-8-4-3-5-9(6-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZGOJWJMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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